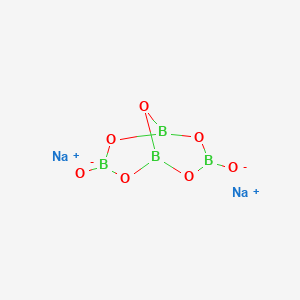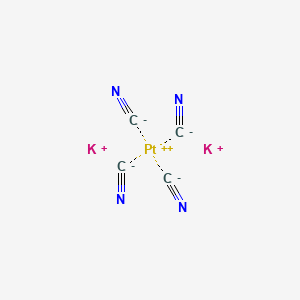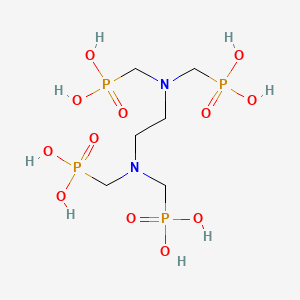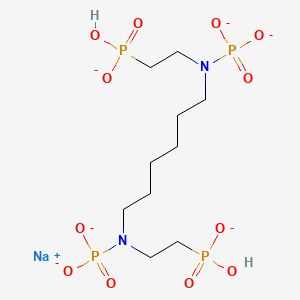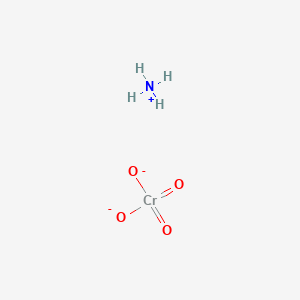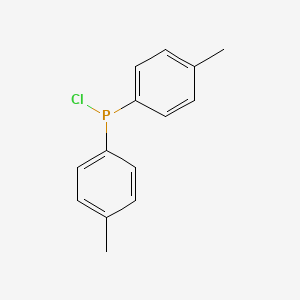
Bis(4-methylphenyl)chlorophosphine
説明
Bis(4-methylphenyl)chlorophosphine, also known as P,P-Bis(4-methylphenyl)-phosphinous chloride or Chlorodi-p-tolylphosphine, is a chemical compound with the empirical formula C14H14ClP . It has a molecular weight of 248.69 .
Molecular Structure Analysis
The molecular structure of Bis(4-methylphenyl)chlorophosphine is represented by the SMILES stringCc1ccc(cc1)P(Cl)c2ccc(C)cc2 . This indicates that the molecule consists of two 4-methylphenyl groups attached to a phosphorus atom, which is also bonded to a chlorine atom . Chemical Reactions Analysis
While specific chemical reactions involving Bis(4-methylphenyl)chlorophosphine are not detailed in the available resources, it’s known that similar phosphine compounds are often used as ligands in various types of cross-coupling reactions, including Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama coupling reactions .Physical And Chemical Properties Analysis
Bis(4-methylphenyl)chlorophosphine is a liquid at room temperature with a density of 1.1 g/mL at 25°C . Its boiling point is 125°C at 0.1 kPa .科学的研究の応用
Synthesis of Novel Ligands and Complexes : Bis(4-methylphenyl)chlorophosphine is used in synthesizing novel ligands and complexes. For example, it has been used in the synthesis of polydentate ligands containing coordination pockets, which are analogs of binucleating ligands built on a 2,6-diaminophenol core (Beganskienė et al., 2006).
Preparation of Protected d-Nucleoside-hydrogenphosphonates : The compound has been effective in the preparation of 5′-O,N-protected d-nucleoside-3′-hydrogenphosphonates, highlighting its importance in nucleoside chemistry (Marugg et al., 1986).
Synthesis of Phosphoramidites and H-Phosphonates : It has also been used for the synthesis of phosphoramidites and H-phosphonates of d-nucleosides, demonstrating its versatility in organic synthesis (Marugg et al., 1986).
Development of Sterically Tunable Phosphenium Cations : Research has been conducted on synthesizing a family of bis(arylamino)chlorophosphines, which are vital in developing phosphenium cations with tunable steric properties (Abrams et al., 2000).
Flame Retardant Applications : There is significant research on using derivatives of bis(4-methylphenyl)chlorophosphine in the flame retardance behavior of materials like poly(ethylene terephthalate) copolymers (Wang et al., 2000).
Production of Flame Retardant Intermediates : It's also used in synthesizing flame retardant intermediates for plastics, indicating its industrial applications in safety-enhancing materials (Han, 2007).
Synthesis of Phosphoramidate Monoesters : The compound plays a role in the generation of H-phosphonate monoesters, further showcasing its utility in organic synthesis processes (Choy et al., 2006).
Safety and Hazards
Bis(4-methylphenyl)chlorophosphine is classified as a skin corrosive and can cause severe skin burns and eye damage . It’s recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
将来の方向性
While specific future directions for Bis(4-methylphenyl)chlorophosphine are not detailed in the available resources, similar phosphine compounds continue to inspire the design of new phosphines of various structures and the tuning of their properties . They are also being explored for their potential applications in the synthesis of cytotoxic copper(I) complexes .
特性
IUPAC Name |
chloro-bis(4-methylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClP/c1-11-3-7-13(8-4-11)16(15)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBXRRHIBSXGLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400533 | |
| Record name | BIS(4-METHYLPHENYL)CHLOROPHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-methylphenyl)chlorophosphine | |
CAS RN |
1019-71-2 | |
| Record name | BIS(4-METHYLPHENYL)CHLOROPHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-methylphenyl)chlorophosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

